molecular formula C18H14ClN3O B11472397 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole

1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole

Cat. No.: B11472397
M. Wt: 323.8 g/mol
InChI Key: XVDXKOPNOPHMJP-UHFFFAOYSA-N
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Description

1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzodiazole ring fused with an oxazole ring, and a chlorophenyl group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the oxazole ring followed by the formation of the benzodiazole ring. One common method involves the reaction of 3-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The oxazole intermediate is then reacted with 2-methyl-1,3-benzodiazole under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The specific conditions and reagents used in industrial production are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole is unique due to the combination of the benzodiazole and oxazole rings with the chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs .

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C18H14ClN3O/c1-12-20-16-7-2-3-8-18(16)22(12)11-15-10-17(21-23-15)13-5-4-6-14(19)9-13/h2-10H,11H2,1H3

InChI Key

XVDXKOPNOPHMJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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